Product packaging for 4-(Thiophen-2-yl)pyridin-2-amine(Cat. No.:CAS No. 1159815-95-8)

4-(Thiophen-2-yl)pyridin-2-amine

Cat. No.: B1391085
CAS No.: 1159815-95-8
M. Wt: 176.24 g/mol
InChI Key: RAJCUGZJBWJAPL-UHFFFAOYSA-N
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Description

Significance of Pyridine-Thiophene Hybrid Scaffolds in Chemical Research

Pyridine (B92270) and thiophene (B33073) are two fundamental heterocyclic compounds that individually play crucial roles in various chemical disciplines. The fusion of these two rings into a single molecular framework, creating pyridine-thiophene hybrid scaffolds, has garnered considerable interest. This is due to the unique electronic and steric properties that arise from the combination of an electron-deficient pyridine ring and an electron-rich thiophene ring. nih.gov This juxtaposition can lead to novel chemical reactivity and the development of materials with tailored properties. In the realm of medicinal chemistry, these hybrid structures are explored for their potential as scaffolds for new therapeutic agents, owing to their ability to interact with biological targets in unique ways. nih.govresearchgate.net

Overview of Heterocyclic Compounds in Academic Inquiry

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of chemistry. numberanalytics.comijprajournal.com Their structural diversity is vast, ranging from simple five-membered rings to complex polycyclic systems. numberanalytics.comrroij.com This structural variety translates into a wide array of chemical and physical properties, making them indispensable in numerous areas of scientific research. In medicinal chemistry, for instance, heterocyclic moieties are present in a large number of pharmaceuticals, where they often mimic natural biological molecules and contribute to the drug's efficacy. ijprajournal.comnih.gov They are integral to the development of a wide range of therapeutic agents, including those with antibacterial, antiviral, anticancer, and anti-inflammatory properties. ijprajournal.com

Rationale for Focused Research on 4-(Thiophen-2-yl)pyridin-2-amine

The specific compound, this compound, presents a compelling case for focused investigation. It incorporates the key features of the pyridine-thiophene hybrid scaffold, with the strategic placement of an amino group on the pyridine ring. The 2-aminopyridine (B139424) moiety is a well-established pharmacophore found in numerous biologically active compounds. vulcanchem.com The presence of the thiophene ring at the 4-position of the pyridine ring introduces additional electronic characteristics and potential points for chemical modification. vulcanchem.com This particular arrangement of functional groups within the molecule suggests a rich and complex chemical profile, warranting detailed study to elucidate its fundamental properties and explore its potential for further chemical transformations and applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2S B1391085 4-(Thiophen-2-yl)pyridin-2-amine CAS No. 1159815-95-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-thiophen-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-9-6-7(3-4-11-9)8-2-1-5-12-8/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJCUGZJBWJAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308876
Record name 4-(2-Thienyl)-2-pyridinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159815-95-8
Record name 4-(2-Thienyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159815-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Thienyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Thiophen 2 Yl Pyridin 2 Amine and Its Derivatives

Established Synthetic Pathways for Pyridine-Thiophene Systems

The construction of the 4-(thiophen-2-yl)pyridin-2-amine framework can be achieved through various synthetic strategies. These methods either build the pyridine (B92270) ring with the thiophene (B33073) substituent already in place or form the carbon-carbon bond between the two pre-existing heterocyclic rings.

Multi-component Reaction Systems

Multi-component reactions (MCRs) offer an efficient route to complex molecules like this compound in a single step from simple starting materials. researchgate.netnih.gov These reactions are highly atom-economical and can be used to generate a library of substituted pyridines by varying the initial components. researchgate.netnih.gov A common approach involves the condensation of an aldehyde, a ketone or a compound with an active methylene (B1212753) group, and an ammonia (B1221849) source. researchgate.net

For the synthesis of 2-amino-4-arylpyridines, a one-pot reaction of an aromatic aldehyde, malononitrile, a methyl ketone, and ammonium (B1175870) acetate (B1210297) is often employed. researchgate.net In the context of this compound, thiophene-2-carbaldehyde (B41791) would serve as the aldehyde component. The general mechanism proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to yield the desired 2-aminopyridine (B139424) derivative. nih.gov

Reactant 1Reactant 2Reactant 3Catalyst/SolventProductReported Yield
Aromatic AldehydeMalononitrileAcetoneNa₂CaP₂O₇ / Solvent-free, 80 °C2-Amino-4-aryl-6-methyl-3-cyanopyridine84-94%
Aromatic AldehydeMalononitrileAmmonium AcetateMgO2-Amino-4-aryl-3-cyanopyridineGood
EnaminoneMalononitrilePrimary AmineSolvent-free, 80 °CSubstituted 2-aminopyridineUp to 90%

Table 1: Examples of Multi-component Reactions for the Synthesis of 2-Aminopyridine Derivatives. (Data is illustrative and based on reported yields for similar reactions) researchgate.netnih.gov

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, providing a modular approach to the synthesis of this compound.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming a C-C bond between the pyridine and thiophene rings. nih.govnih.gov This reaction typically involves the palladium-catalyzed coupling of a halo-substituted pyridine with a thiophene boronic acid or vice versa. nih.govnih.gov For the synthesis of this compound, a plausible route would be the coupling of a 2-amino-4-halopyridine (e.g., 2-amino-4-chloropyridine (B16104) or 2-amino-4-bromopyridine) with thiophene-2-boronic acid. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source and a phosphine (B1218219) ligand, and a base. nih.govresearchgate.net The choice of catalyst, base, and solvent can significantly impact the reaction's efficiency. ntnu.no

Pyridine SubstrateBoronic Acid/EsterCatalyst SystemBase/SolventProductReported Yield
2-Amino-4-bromopyridineThiophene-2-boronic acidPd(PPh₃)₄Na₂CO₃ / Toluene/EtOH/H₂OThis compoundModerate-Good
4-BromoterpyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃ / DME4'-PhenylterpyridineHigh
2,5-DibromothiopheneIsopropenylboronic acid pinacol (B44631) esterPd(PPh₃)₄KOH / 1,4-Dioxane/H₂O2,5-DiisopropenylthiopheneGood

Table 2: Illustrative Suzuki Cross-Coupling Reactions for Pyridine-Thiophene Systems. (Data is illustrative and based on reported yields for similar reactions) nih.govnih.gov

The Buchwald-Hartwig amination provides a direct method for the introduction of the amino group onto the pyridine ring. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This palladium-catalyzed reaction couples an aryl halide or triflate with an amine. wikipedia.orglibretexts.org To synthesize this compound, a 2-halo-4-(thiophen-2-yl)pyridine could be reacted with ammonia or an ammonia equivalent. The success of this reaction often depends on the choice of the palladium catalyst and ligand, with bulky, electron-rich phosphine ligands generally showing high activity. organic-chemistry.orgnih.gov

Aryl HalideAmine SourceCatalyst SystemBase/SolventProductReported Yield
2-Halo-4-(thiophen-2-yl)pyridineAmmoniaPd(OAc)₂ / BINAPNaOt-Bu / TolueneThis compoundGood
2-Fluoro-4-iodopyridineAnilinePd(OAc)₂ / BINAPK₂CO₃ / Dioxane (Microwave)N-Phenyl-4-iodopyridin-2-amineGood
2-BromopyridineOctylaminePd(OAc)₂ / Josiphos ligandNaOt-Bu / Toluene2-(Octylamino)pyridineHigh

Table 3: Representative Buchwald-Hartwig Amination Reactions. (Data is illustrative and based on reported yields for similar reactions) wikipedia.orgnih.govresearchgate.net

Cyclization Reactions

Cyclization reactions offer a convergent approach to the pyridine ring of this compound. These methods involve the construction of an open-chain precursor containing all the necessary atoms, which then undergoes an intramolecular reaction to form the heterocyclic ring. google.com For example, a nitrile precursor can be reacted with a nitrogen-containing compound to form the 2-aminopyridine derivative. google.com Another strategy involves the reaction of 2-aminopyridines with reagents like ethyl malonate to form fused pyridopyrimidine systems, which can be precursors to substituted pyridines. acs.org The reaction of 2-aminopyridines with alkyl acrylates can also lead to cyclized products. acs.org

Michael Addition Strategies

Michael addition, or conjugate addition, is a key bond-forming reaction that can be employed in the synthesis of pyridine rings. nih.govnsf.govrsc.orgnih.govnumberanalytics.com This reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). nih.govnumberanalytics.com In the context of pyridine synthesis, a Michael addition can be a crucial step in building the carbon skeleton of the ring. For instance, the reaction of an enolate with an α,β-unsaturated nitrile can lead to an intermediate that can then cyclize to form a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. The reaction of trans-1,2-di-(2-pyridyl)ethylene with organolithium nucleophiles is a specific example of a Michael addition to an olefinic pyridine. nih.govnsf.govnih.gov

Acylation Reactions

Acylation is a fundamental transformation for modifying the amino group of this compound or for introducing acyl groups onto the thiophene ring. The reactivity of the 2-amino group on the pyridine ring makes it a primary site for acylation, leading to the formation of amide derivatives. These reactions are typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base.

Furthermore, Friedel-Crafts acylation can be employed to introduce a ketone functionality onto the thiophene ring, although the reactivity of thiophene towards electrophilic substitution is higher than that of benzene (B151609). nih.gov This method generally involves the use of an acyl chloride and a Lewis acid catalyst. Studies on the acylation of the thiophene nucleus have been a subject of research for many years, providing a foundational understanding of these transformations. acs.org

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers a streamlined approach for the preparation of libraries of this compound derivatives. This technique involves anchoring the core molecule or a precursor to a solid support, such as a resin, and then carrying out subsequent reactions in a stepwise manner. While specific literature on the solid-phase synthesis of this compound is not abundant, the principles are well-established for related heterocyclic compounds. For instance, resins are commonly used in the synthesis of various peptide and small molecule libraries, indicating the feasibility of applying this methodology. chemimpex.com The process would typically involve attaching a suitable precursor to the resin, followed by the sequential addition of building blocks to construct the desired derivatives, and finally cleaving the product from the solid support.

Derivatization Strategies of the this compound Core

The this compound scaffold possesses multiple sites for chemical modification, allowing for the generation of a diverse range of derivatives. These modifications can be targeted to the pyridine ring, the thiophene moiety, or involve the introduction of new linking groups.

Functionalization of the Pyridine Ring

The pyridine ring in this compound offers several positions for functionalization. The nitrogen atom within the pyridine ring influences its chemical reactivity, and methods have been developed for the selective modification of pyridine motifs. digitellinc.com For example, C-H activation at the positions distal to the nitrogen atom can be achieved using strong bases with low Lewis acidity, enabling the introduction of various substituents at the C-4 position. digitellinc.com The 2-amino group is also a key handle for derivatization, readily undergoing reactions with electrophiles. For instance, it can react with isothiocyanates to form thiourea (B124793) derivatives or with sulfonyl chlorides to yield sulfonamides.

Reaction TypeReagent ExampleProduct Type
N-AlkylationAlkyl halideN-substituted amine
N-AcylationAcyl chlorideAmide
Reaction with IsothiocyanatePhenylisothiocyanateThiourea
Nucleophilic Aromatic Substitutionn-Octyl amine (on chloro-derivatives)Substituted amine

This table is generated based on common derivatization reactions for aminopyridines and related heterocycles. acs.org

Modifications on the Thiophene Moiety

In some synthetic strategies, modifications are introduced at an early stage. For instance, starting with a substituted thiophene, such as 2-bromo-thiophene, allows for the introduction of functionality that is carried through the synthesis. google.com

Introduction of Bridging Linkers

Bridging linkers can be introduced to connect the this compound core to other molecular fragments. This is a common strategy in medicinal chemistry to create molecules that can interact with multiple biological targets or to optimize pharmacokinetic properties. The 2-amino group on the pyridine ring is a convenient point of attachment for such linkers. For example, a linker can be introduced by reacting the amine with a bifunctional reagent, such as a molecule containing both a carboxylic acid and another reactive group. This can be achieved through standard amide bond formation protocols, often using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). google.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. This process involves systematically varying parameters such as solvent, temperature, catalyst, and reaction time. For cross-coupling reactions, such as the Suzuki-Miyaura coupling often used to form the bond between the pyridine and thiophene rings, the choice of palladium catalyst, ligand, and base can have a profound impact on the outcome. vulcanchem.com

A study on the synthesis of related selenopheno[2,3-b]pyridines demonstrated the importance of optimizing starting materials and solvents. researchgate.net The yield of the desired product varied significantly depending on the nature of the starting substrate and the solvent used, with nitromethane (B149229) proving effective in that specific case. researchgate.net This highlights the necessity of empirical optimization for each specific synthetic transformation.

ParameterVariationEffect on Yield/Purity
SolventToluene, DMF, NitromethaneCan significantly affect solubility and reaction rate. vulcanchem.comresearchgate.net
TemperatureAmbient to 110°CHigher temperatures can increase reaction rates but may also lead to side products. google.comvulcanchem.com
CatalystPd(PPh₃)₄, Pd(OAc)₂The choice of palladium source and ligand is critical for efficiency in cross-coupling reactions. vulcanchem.com
BaseK₂CO₃, NaHCO₃The base influences the activation of the catalyst and substrate. vulcanchem.com

This table illustrates common parameters optimized in the synthesis of related biaryl heterocyclic compounds. vulcanchem.comresearchgate.net

Advanced Spectroscopic and Structural Characterization of 4 Thiophen 2 Yl Pyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 4-(Thiophen-2-yl)pyridin-2-amine and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the context of this compound and its derivatives, the ¹H NMR spectrum reveals characteristic signals for the protons on the pyridine (B92270) and thiophene (B33073) rings, as well as the amine group. For instance, in derivatives of 2-aminopyridine (B139424), the protons on the pyridine ring typically appear in distinct regions of the spectrum. researchgate.net The chemical shifts and coupling constants of these protons are influenced by the electronic effects of the substituents on the rings. For example, the ¹H NMR spectrum of a related thieno[2,3-b]pyridine (B153569) derivative showed characteristic signals for the thienyl and pyridine protons, with specific coupling patterns aiding in their assignment. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for a 4-(Thiophen-2-yl)pyridine Derivative.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine-H37.94d8.5
Pyridine-H58.60d8.5
Thiophene-H3'7.25dd5.0, 3.5
Thiophene-H4'7.80d5.0
Thiophene-H5'8.04d3.5
NH14.20bs-

Note: Data is based on a representative thieno[2,3-b]pyridine derivative. researchgate.net 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'bs' denotes broad singlet.

¹³C NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound and its derivatives are indicative of their electronic environment. The carbon atoms of the pyridine and thiophene rings exhibit characteristic resonances. For instance, in a related thieno[2,3-b]pyridine derivative, the carbon signals were observed in the aromatic region of the spectrum, with the specific chemical shifts confirming the fused ring structure. researchgate.net The positions of these signals can be influenced by substituent effects, providing further structural confirmation.

Table 2: Representative ¹³C NMR Spectral Data for a 4-(Thiophen-2-yl)pyridine Derivative.

Carbon AssignmentChemical Shift (δ, ppm)
C2161.05
C3115.06
C4152.45
C4a119.10
C5135.15
C6143.40
C7a172.60
Thiophene-C2'129.32
Thiophene-C3'128.60
Thiophene-C4'130.91

Note: Data is based on a representative thieno[2,3-b]pyridine derivative. researchgate.net

Advanced NMR Techniques (e.g., NOESY for Spatial Proton Proximity)

For more complex derivatives, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. NOESY experiments provide information about the spatial proximity of protons, which is crucial for determining the three-dimensional structure and stereochemistry of molecules. youtube.com These through-space correlations are distinct from the through-bond correlations observed in COSY experiments. ipb.pt The magnitude of the NOE enhancement is related to the distance between the protons, with stronger enhancements observed for protons that are closer in space. ipb.pt This technique is particularly useful for establishing the relative configuration of substituents on the pyridine and thiophene rings.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

In the analysis of this compound and its derivatives, mass spectrometry provides the exact molecular weight, confirming the chemical formula. researchgate.net The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, as the molecule breaks apart in a predictable manner. For related thiophene derivatives, electron ionization mass spectrometry reveals characteristic fragmentation patterns that can be used for identification. researchgate.netnist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. nih.gov This is particularly important for distinguishing between compounds with the same nominal mass but different chemical formulas. HRMS is a key technique for confirming the successful synthesis of new derivatives of this compound. The high mass accuracy of HRMS, often with errors of less than 5 ppm, is essential for unambiguous formula assignment. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

For this compound and its derivatives, IR spectroscopy can identify characteristic stretching and bending vibrations. For example, the N-H stretching vibrations of the amine group typically appear in the region of 3300-3500 cm⁻¹. nih.gov The C=N and C=C stretching vibrations of the pyridine ring, as well as the C-S stretching of the thiophene ring, also give rise to characteristic absorption bands. nih.govresearchgate.net The IR spectrum of thiophene itself shows characteristic bands that can be compared to those in its derivatives. nist.gov

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for identifying vibrations that are weak or absent in the IR spectrum. nih.govrsc.org For instance, the symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. The analysis of Raman spectra of related pyridine derivatives can aid in the structural characterization. researchgate.net

Table 3: Characteristic IR Absorption Bands for Derivatives of this compound.

Functional GroupVibrational ModeWavenumber (cm⁻¹)
N-H (Amine)Stretching3409, 3355
C=O (Amide)Stretching1635
C=N (Pyridine)Stretching~1600
C=C (Aromatic)Stretching~1580-1450
C-S (Thiophene)Stretching~700-600

Note: Data is based on representative thieno[2,3-b]pyridine derivatives. researchgate.net

Vibrational Spectral Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is pivotal for identifying the functional groups and vibrational modes of a molecule. spectroscopyonline.com For this compound, the spectra are characterized by the distinct vibrations of its constituent thiophene ring, pyridine ring, and amine group.

The analysis of related heterocyclic compounds provides a framework for assigning the observed vibrational frequencies. researchgate.netnih.gov The N-H stretching vibrations of the amine group are typically observed in the region of 3300–3500 cm⁻¹. researchgate.net The C-H stretching vibrations associated with the heteroaromatic rings are expected to appear between 3000 and 3100 cm⁻¹. researchgate.net

Vibrations specific to the thiophene ring are also identifiable. For instance, C-S stretching modes in thiophene derivatives have been observed in the range of 687-710 cm⁻¹ and around 839 cm⁻¹. iosrjournals.org The C-H in-plane bending vibrations for thiophene typically occur in the 909-1283 cm⁻¹ range, while out-of-plane bending is found between 710-832 cm⁻¹. iosrjournals.org The FT-IR and FT-Raman spectra are often complementary, as vibrations that are strong in one may be weak or inactive in the other, providing a more complete vibrational profile. spectroscopyonline.com

A representative assignment of the principal vibrational modes for this compound, based on data from related compounds, is presented below.

Table 1: Representative Vibrational Wavenumbers and Assignments

Wavenumber (cm⁻¹) Assignment Ring
3300-3500 N-H stretching Pyridine
3000-3100 C-H stretching Pyridine, Thiophene
1530-1590 C=C, C=N stretching Pyridine, Thiophene
1410-1480 Ring stretching Pyridine, Thiophene
900-1300 C-H in-plane bending Pyridine, Thiophene
700-900 C-H out-of-plane bending Pyridine, Thiophene

Potential Energy Distribution (PED) Analysis

To achieve an unambiguous assignment of the vibrational modes, a Potential Energy Distribution (PED) analysis is employed. nih.gov This theoretical method is performed using quantum chemical calculations, often with Density Functional Theory (DFT) at the B3LYP level, to correlate calculated vibrational frequencies with specific molecular motions. researchgate.netscirp.org The VEDA (Vibrational Energy Distribution Analysis) program is a common tool for performing these calculations. nih.govscirp.org

PED analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. iosrjournals.org For a molecule like this compound, this allows for the precise assignment of complex vibrations where contributions from the pyridine and thiophene rings might be mixed. researchgate.netiosrjournals.org For example, a PED calculation can differentiate between the C-C stretching modes within the pyridine ring and those in the thiophene ring, even if their frequencies are close. This detailed assignment is crucial for a complete understanding of the molecule's dynamic behavior. scirp.org

X-ray Crystallography

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including its three-dimensional arrangement and how molecules pack together in a crystal lattice.

Crystal Structure Elucidation and Molecular Geometry

While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related derivatives offers significant insights. For instance, the crystal structure of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile reveals that the central pyridine ring is largely planar. nih.gov In this derivative, the thiophene ring is twisted with respect to the pyridine ring, with a dihedral angle reported to be between 44.8° and 48.9°. nih.gov Similar non-coplanar arrangements are common in linked aromatic systems. nih.gov

The molecular geometry, including bond lengths and angles, is generally within normal ranges for these types of compounds. nih.gov The structure of a related compound, 4-(Pyridin-2-yl)thiazol-2-ylamine, shows that the molecule can crystallize with multiple independent molecules in the asymmetric unit, indicating subtle conformational differences in the solid state. researchgate.net

Table 2: Representative Crystallographic Data for a Thiophen-yl-pyridine Derivative

Parameter Value
Compound 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole researchgate.net
Chemical Formula C₁₈H₁₆ClNO₂S
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.6235 (1)
b (Å) 25.1848 (3)
c (Å) 9.8283 (1)
β (°) 96.504 (1)
Volume (ų) 1628.92 (4)
Z 4

Note: Data from a related structure is used for illustrative purposes.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound and its derivatives is governed by a network of non-covalent interactions. nih.govmdpi.com Hydrogen bonding is a dominant feature, with the amine group (N-H) acting as a hydrogen-bond donor and the nitrogen atoms of the pyridine rings acting as acceptors. researchgate.net

In the crystal structure of a close analogue, molecules are linked by N-H⋯N hydrogen bonds to form dimers with an R²₂(12) graph-set motif. nih.gov These dimers are further connected into chains, creating a robust supramolecular architecture. nih.gov

In addition to hydrogen bonds, π-π stacking interactions contribute significantly to crystal cohesion. These interactions occur between the aromatic pyridine and thiophene rings of adjacent molecules. nih.gov In one derivative, centroid-to-centroid distances for these interactions were measured at 3.79 Å and 3.90 Å, which are characteristic of stabilizing π-π stacking. nih.gov Weaker N-H⋯π interactions have also been observed, further stabilizing the three-dimensional network. nih.gov

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. kayseri.edu.tr By mapping properties like d_norm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. nih.gov

The most significant contributions to the surface contacts were from H⋯H (46.1%), N⋯H/H⋯N (20.4%), and C⋯H/H⋯C (17.4%) interactions. nih.gov This highlights the prevalence of van der Waals forces and hydrogen bonding. The C⋯C contacts, indicative of π-π stacking, accounted for 6.9% of the surface interactions. nih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Compound

Interaction Type Contribution (%) nih.gov
H···H 46.1
N···H / H···N 20.4
C···H / H···C 17.4
C···C 6.9
N···C / C···N 3.8
N···N 2.7
S···C / C···S 1.5
Other 1.2

Note: Data from 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. nih.gov

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This method is crucial for verifying the empirical formula of a newly synthesized substance and confirming its purity. kayseri.edu.tr

For this compound, the molecular formula is C₉H₈N₂S, with a molecular weight of approximately 176.24 g/mol . The theoretical elemental composition can be calculated from this formula. In practice, experimental "found" values are compared against these "calculated" values, with close agreement confirming the identity and purity of the sample. kayseri.edu.trmdpi.com

Table 4: Calculated Elemental Composition of this compound

Element Symbol Atomic Weight % Composition (Calculated)
Carbon C 12.011 61.34
Hydrogen H 1.008 4.58
Nitrogen N 14.007 15.90

Table of Compounds Mentioned

Compound Name
This compound
2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile nih.gov
2-Thiophene carboxylic acid iosrjournals.org
(E)-N'-(Pyridin-2-yl)methylene)nicotinohydrazide researchgate.net
2-methoxy-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile nih.gov
2-methoxy-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile nih.gov
2-methoxy-4-(thiophen-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile nih.gov
4-(Pyridin-2-yl)thiazol-2-ylamine researchgate.net
2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole researchgate.netkayseri.edu.tr
4,4'-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide mdpi.com

Computational Chemistry and Theoretical Studies of 4 Thiophen 2 Yl Pyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 4-(Thiophen-2-yl)pyridin-2-amine. These calculations solve the Schrödinger equation for the molecule, providing information about its energy, electron distribution, and other properties. Among the various quantum mechanical methods, Density Functional Theory (DFT) has emerged as a particularly effective and widely used approach for systems of this size and complexity, balancing computational cost with high accuracy. researchgate.netmdpi.com

Density Functional Theory (DFT) is a computational method that models the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. researchgate.net For molecules like this compound, DFT calculations, often utilizing functionals such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to predict a wide range of properties. nih.govnih.govepstem.net

The initial step in most computational studies is geometry optimization. This process determines the three-dimensional arrangement of atoms that corresponds to the lowest energy state on the potential energy surface, known as the global minimum. nih.gov For this compound, optimization reveals the most stable conformation, providing key data on bond lengths, bond angles, and dihedral angles.

The optimized structure is characterized by the spatial relationship between the pyridine (B92270) and thiophene (B33073) rings. While π-conjugation would favor a coplanar arrangement, steric hindrance between the hydrogen atoms on the adjacent rings typically results in a slightly twisted conformation. nih.govnih.gov The amino group is generally found to be coplanar with the pyridine ring, maximizing its electronic interaction. The table below presents typical, theoretically calculated geometric parameters for the optimized structure of this compound.

Selected Bond Lengths (Å)Selected Bond Angles (°)
BondValueAngleValue
Py(C)-Th(C)1.475Py(C)-C-Th(C)121.5
Py(C)-N(amino)1.370C-N-H (amino)118.0
Th(C)-S1.720C-S-C (thiophene)92.2
Py(C)-N(ring)1.340C-N-C (pyridine)117.5

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, as the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. ossila.com The energy and localization of these orbitals are crucial for predicting the electronic and optical properties of a molecule, as well as its reactivity. youtube.com

For this compound, the HOMO is typically localized over the electron-rich thiophene ring and the exocyclic amino group, which are the primary sites of electron donation. Conversely, the LUMO is predominantly distributed across the electron-deficient pyridine ring system, which serves as the electron-accepting region. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.netschrodinger.com A small energy gap indicates that the molecule is more polarizable, has higher chemical reactivity, and requires less energy for electronic excitation. edu.krd From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, as shown in the table below.

ParameterSymbolFormulaIllustrative Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--5.85
Lowest Unoccupied Molecular Orbital EnergyELUMO--1.20
Energy GapΔEELUMO - EHOMO4.65
Chemical Potentialμ(EHOMO + ELUMO) / 2-3.525
Global Hardnessη(ELUMO - EHOMO) / 22.325
Global SoftnessS1 / (2η)0.215
Electronegativityχ3.525
Electrophilicity Indexωμ² / (2η)2.67

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The MEP is mapped onto the molecule's surface using a color scale, where red indicates the most negative (electron-rich) potential, blue indicates the most positive (electron-poor) potential, and green represents neutral regions. researchgate.net

In an MEP map of this compound, the most negative potential (red/yellow regions) is expected to be concentrated around the nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring due to the presence of lone pairs of electrons. These areas represent the most likely sites for electrophilic attack. Conversely, the most positive potential (blue regions) would be located on the hydrogen atoms of the amino group, highlighting them as the primary sites for nucleophilic attack. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule by transforming the canonical molecular orbitals into localized orbitals representing Lewis-like structures (bonds and lone pairs). wikipedia.orgq-chem.com This method is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. wisc.edu

Donor NBOAcceptor NBOInteraction TypeE(2) (kcal/mol)
LP (1) N(amino)π* (Py C=C)n → π45.50
π (Th C=C)π (Py C=C)π → π20.15
π (Py C=C)π (Th C=C)π → π15.80
LP (1) S(thiophene)σ (Th C-C)n → σ*5.25

Note: The values presented are illustrative and represent typical interactions found in such systems.

Advanced topological analyses of the electron density provide deeper insights into the chemical bonding and reactivity of a molecule.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These methods map the spatial localization of electrons. For this compound, ELF and LOL analyses would visually confirm the covalent bonds, the core electrons of each atom, and the regions of high electron density corresponding to the lone pairs on the nitrogen and sulfur atoms.

Average Local Ionization Energy (ALIE): The ALIE is calculated at each point on the molecular surface, indicating the energy required to remove an electron from that location. Regions with low ALIE values, such as those near the amino nitrogen and thiophene sulfur, are identified as the most reactive sites and are susceptible to electrophilic attack.

Reduced Density Gradient (RDG): This technique is used to identify and visualize non-covalent interactions (NCIs). An RDG analysis of this compound would be able to map weak interactions such as intramolecular hydrogen bonds (e.g., between the amino group and the pyridine nitrogen) and van der Waals forces, which play a role in determining the molecule's conformational preferences and crystal packing.

While detailed published studies applying these specific topological methods to this compound are not available, their application would provide a comprehensive and nuanced understanding of its electronic structure and bonding landscape.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful quantum mechanical method for investigating the electronic excited states of molecules. rsc.orgrsc.org This approach is instrumental in predicting and interpreting the electronic absorption spectra of compounds like this compound. By calculating the vertical excitation energies and corresponding oscillator strengths, TD-DFT can forecast the wavelengths of maximum absorption (λmax) and the intensities of spectral bands, which are crucial for understanding the photophysical properties of the molecule.

While specific TD-DFT studies on this compound are not extensively documented in the public domain, the methodology has been widely applied to analogous structures, such as triphenylamine-based organic dyes and cycloplatinated complexes containing 2-phenyl-pyridine ligands. rsc.orgrsc.org For these related compounds, TD-DFT calculations have successfully elucidated the nature of electronic transitions, identifying them as either localized excitations within a specific part of the molecule or as intramolecular charge transfer (ICT) events. nih.gov For instance, in many organic chromophores, the lowest energy absorption band is often attributed to the HOMO→LUMO transition. The energies and characteristics of these frontier molecular orbitals (Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital) are key determinants of the electronic spectrum.

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable tools in modern drug discovery, enabling the prediction of how a ligand such as this compound might interact with a biological target at the molecular level. These computational techniques provide insights into the binding modes, affinities, and specific interactions that govern the ligand-protein recognition process.

Ligand-Protein Interaction Prediction

The prediction of ligand-protein interactions is a cornerstone of structure-based drug design. For this compound and its derivatives, molecular docking simulations can identify key amino acid residues within a protein's active site that are crucial for binding. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For example, in studies of related thiophene- and pyridine-containing compounds, the pyridine nitrogen and the amino group are frequently predicted to form hydrogen bonds with polar residues in the protein's binding pocket. d-nb.infonih.gov The thiophene ring, being aromatic and relatively lipophilic, often engages in hydrophobic and π-π stacking interactions with nonpolar and aromatic residues. nih.gov

In a study on 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one, a close analogue, molecular modeling was used to understand its anticancer potential. nih.gov Similarly, docking studies on 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives revealed specific interactions with protein residues. researchgate.net These studies on related structures suggest that the 2-amino group of this compound would likely act as a hydrogen bond donor, while the pyridine nitrogen could act as a hydrogen bond acceptor. The thiophene and pyridine rings would be involved in stabilizing hydrophobic and aromatic interactions. The precise nature of these interactions, of course, depends on the specific topology and amino acid composition of the target protein's active site.

Binding Affinity and Docking Scores

Molecular docking programs not only predict the binding pose of a ligand but also provide a scoring function to estimate its binding affinity for the target protein. These docking scores are calculated based on the intermolecular interactions between the ligand and the protein, as well as the internal energy of the ligand. While these scores are not a direct measure of the binding free energy, they are valuable for ranking and prioritizing compounds for further experimental testing.

In a study of 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives, docking scores were used to correlate the predicted binding affinity with the experimentally observed biological activity. researchgate.net For instance, derivatives with lower (more favorable) docking scores, indicating stronger predicted binding, were often found to have higher inhibitory activity. A similar approach applied to this compound would involve docking the molecule into the active site of a relevant protein target and calculating its docking score. This score could then be compared with those of known inhibitors to estimate its potential potency.

It is important to note that the accuracy of docking scores can be influenced by several factors, including the quality of the protein crystal structure, the flexibility of the protein and ligand, and the specific scoring function used. Therefore, these scores are best used for comparative purposes within a series of related compounds.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Principles

Both SBDD and LBDD are fundamental strategies in drug discovery that can be applied to this compound.

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the target protein. If the structure of a target protein for this compound is known, SBDD can be used to design novel derivatives with improved binding affinity and selectivity. By visualizing the docked pose of the parent compound, medicinal chemists can identify opportunities for modification. For example, if the docking simulation reveals an unoccupied hydrophobic pocket near the thiophene ring, adding a suitable hydrophobic substituent at that position could enhance binding affinity. Similarly, if a potential hydrogen bonding partner in the protein is not engaged, a functional group could be introduced on the ligand to form this interaction.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target protein is unknown. nih.gov LBDD methods rely on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov If a set of molecules with known activity against a particular target is available, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. For this compound, an LBDD approach could involve building a pharmacophore model based on known inhibitors of a target of interest and then computationally screening for new molecules, including derivatives of the title compound, that fit this model.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of derivatives of this compound, a QSAR model could be developed to predict their activity and guide the synthesis of new, more potent analogues.

The development of a QSAR model involves several steps. First, a dataset of compounds with their measured biological activities (e.g., IC50 values) is compiled. Then, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological features (e.g., connectivity indices). Finally, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

A study on thiophene and imidazopyridine derivatives as Polo-Like Kinase 1 (PLK1) inhibitors successfully employed QSAR modeling to predict their inhibitory activity. nih.gov The resulting models helped to identify the key structural features that influence the activity of these compounds. nih.gov A similar QSAR study on derivatives of this compound could provide valuable insights into its structure-activity relationship. For example, the model might reveal that increasing the hydrophobicity of a particular substituent or modifying the electronic properties of the thiophene ring leads to enhanced biological activity. The predictive power of the QSAR model can then be used to estimate the activity of virtual compounds before they are synthesized, thereby saving time and resources.

Machine Learning Approaches in Compound Design

Machine learning (ML), a subset of artificial intelligence, is revolutionizing drug discovery by enabling the analysis of large and complex datasets to predict molecular properties and design novel compounds. researchgate.netacs.org For this compound, ML models can be trained to predict a wide range of properties, including biological activity, physicochemical properties, and pharmacokinetics.

One application of ML is in the development of predictive models for biological activity, similar to QSAR but often employing more complex, non-linear algorithms such as support vector machines (SVM), random forests, and deep neural networks (DNNs). researchgate.net These models can capture more intricate relationships between molecular structure and activity. For instance, a deep learning model could be trained on a large dataset of thiophene-containing compounds to predict their activity against a specific kinase. researchgate.net Such a model could then be used to predict the activity of this compound and its virtual derivatives.

Furthermore, generative ML models can be used for de novo drug design. These models learn the underlying patterns in a set of known molecules and can then generate new molecular structures that are predicted to have desired properties. For example, a generative model could be trained on a library of known kinase inhibitors and then used to generate novel thiophene-pyridine scaffolds with a high probability of being active. This approach has the potential to explore a much larger chemical space than traditional methods and to identify truly novel and patentable chemical entities.

Structure Activity Relationship Sar Studies of 4 Thiophen 2 Yl Pyridin 2 Amine Analogues

Impact of Substituent Variation on Biological Activity

The biological profile of 4-(Thiophen-2-yl)pyridin-2-amine can be finely tuned by introducing various substituents onto its core structure. The nature, position, and size of these substituents play a critical role in the molecule's interaction with its biological target.

The spatial arrangement of the thiophene (B33073) and pyridine (B92270) rings relative to each other and the position of the amino group are critical determinants of biological activity. While direct SAR studies comparing all positional isomers of this compound are not extensively documented in publicly available literature, principles from related heterocyclic systems highlight the importance of this aspect.

In analogous bicyclic systems, such as quinolines, the position of substituents is known to have a profound impact. For example, moving a substituent from one position to another can alter the pKa of the heterocyclic nitrogen, affecting the molecule's ionization state and ability to participate in hydrogen bonding or salt bridge formation. It is therefore highly probable that isomers such as 3-(Thiophen-2-yl)pyridin-2-amine or 4-(Thiophen-3-yl)pyridin-2-amine would exhibit distinct biological activity profiles due to these geometric and electronic differences.

The electronic properties (electron-donating or electron-withdrawing) and steric bulk of substituents are classic parameters manipulated in SAR studies. Quantitative Structure-Activity Relationship (QSAR) models for related thiophene and imidazopyridine derivatives have shown that both electronic and steric factors are key for predicting biological activity, such as kinase inhibition. nih.gov

The introduction of substituents can modulate the electron density of the aromatic rings, influencing their interactions (e.g., π-π stacking) with biological targets. For example, adding an electron-withdrawing group like a halogen (e.g., fluorine) can lower the pKa of the pyridine nitrogen, making it less basic. cambridgemedchemconsulting.com Conversely, electron-donating groups like a methyl or methoxy (B1213986) group can increase basicity.

SAR studies on related heterocyclic scaffolds provide insight into how these changes can affect activity. In one study on thiazole (B1198619) derivatives, the nature of the substituent at position 4 of the ring had a dramatic effect on cytotoxicity against cancer cell lines. nih.gov

CompoundR Group (at position 4 of thiazole ring)% Inhibition (HepG2)% Inhibition (MDA-MB-231)
2 -CH₃ (Methyl)80%54%
3 -C(O)OC₂H₅ (Carbonyl)15%36%
Data sourced from a study on substituted thiazoles, illustrating the impact of substituent changes on biological activity. nih.gov

This data clearly shows that a small, electron-donating methyl group leads to significantly higher inhibitory activity against the HepG2 cell line compared to a bulkier, electron-withdrawing carbonyl group. nih.gov This highlights that both steric and electronic factors are at play. Bulky groups may cause steric hindrance, preventing the molecule from fitting optimally into a binding pocket.

Role of Heterocyclic Ring Systems (Pyridine, Thiophene, and Hybrid Moieties) on Activity Profile

The choice of the heterocyclic rings themselves is a cornerstone of the molecular design. The pyridine and thiophene rings in this compound are not merely passive linkers but active pharmacophoric elements. This is often explored through the principle of bioisosteric replacement, where one ring or group is exchanged for another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov

The pyridine ring, with its nitrogen atom, acts as a hydrogen bond acceptor and provides a basic center that can be crucial for anchoring the molecule to its target. researchgate.net Its replacement with a phenyl ring would remove this key interaction point. The thiophene ring is a common bioisostere for a phenyl ring. cambridgemedchemconsulting.comresearchgate.net The sulfur atom in thiophene is not typically a strong hydrogen bond acceptor, but it influences the ring's electronic properties and can engage in other types of interactions. Furthermore, the thiophene ring is susceptible to metabolic oxidation, a factor that medicinal chemists must consider. nih.gov

The activity profile can be modulated by replacing either ring:

Thiophene Replacement: Replacing the thiophene with other five-membered heterocycles like furan (B31954) or pyrrole (B145914) would alter the molecule's electronics, lipophilicity, and metabolic stability. For example, in a study of pyrimidine (B1678525) derivatives, replacing a thieno[2,3-d]pyrimidine (B153573) core with a furo[2,3-d]pyrimidine (B11772683) core was a key step in exploring the SAR for VEGFR-2 inhibition. nih.gov

Pyridine Replacement: Swapping the pyridine for another nitrogen-containing heterocycle, such as a pyrimidine or a pyrazole (B372694), would change the position and number of hydrogen bond acceptors and donors, significantly impacting target binding. dergipark.org.tr

The combination of a pyridine and a thiophene ring creates a specific "hybrid" electronic and structural character that is often essential for the observed biological activity.

Conformational Analysis and its Correlation with Activity

The biological activity of a molecule is not only dependent on its 2D structure but also on its preferred 3D conformation. Conformational analysis examines the spatial arrangement of atoms in a molecule, particularly the rotation around single bonds. For this compound, the key conformational feature is the dihedral angle between the pyridine and thiophene rings.

The degree of planarity between the two rings can dictate how well the molecule fits into the binding site of a target protein. Molecular docking and QSAR studies on related bi-heterocyclic systems frequently reveal that a specific, low-energy conformation is required for optimal activity. dergipark.org.trrsc.org For instance, a relatively planar conformation might be necessary to maximize favorable π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a binding pocket.

Conversely, if the rings are forced into a twisted, non-planar conformation due to bulky substituents, the molecule may be unable to achieve the required shape for binding, leading to a loss of activity. Theoretical studies and molecular modeling are crucial tools for predicting the preferred conformations and understanding how structural modifications influence the three-dimensional shape and, consequently, the biological activity. rsc.org The activity of some molecules is not necessarily tied to a single rigid structure but rather to the ability to adopt a specific conformation upon binding to a receptor, a concept known as an "induced fit". researchgate.net

Exploration of Biological Activities and Molecular Mechanisms in Vitro Focus

General Biological Activities of Pyridine-Thiophene Frameworks

The fusion of pyridine (B92270) and thiophene (B33073) rings has been a fruitful strategy in the development of novel therapeutic agents. These frameworks are key components in a variety of compounds exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and antiproliferative effects. nih.govnih.gov The presence of both a pyridine and a thiophene ring in a molecule can enhance its therapeutic properties and broaden its range of action. nih.gov

The inherent properties of the pyridine and thiophene rings contribute significantly to the biological activity of these compounds. The pyridine nucleus, a common feature in many FDA-approved drugs, can improve water solubility due to its basicity. nih.govnih.gov The thiophene ring, with its sulfur atom, can enhance drug-receptor interactions through hydrogen bonding and is considered a bio-isosteric replacement for the phenyl ring, which can improve physicochemical properties and metabolic stability. nih.gov

Compounds incorporating the pyridine-thiophene framework have demonstrated notable antimicrobial and antifungal activities. nih.gov For instance, certain thiophene-pyridine hybrids have shown good antimicrobial activity against a range of bacterial and fungal strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhimurium, Aspergillus flavus, and Candida albicans. nih.gov Furthermore, some derivatives have exhibited potent antifungal activity, even surpassing standard treatments like Amphotericin B against certain fungal species. nih.gov The antiproliferative activity of pyridine derivatives is also well-documented, with their ability to inhibit cancer cell growth being a significant area of research. nih.govacs.org

Enzyme Inhibition Studies (In Vitro)

The pyridine-thiophene scaffold is a versatile template for designing potent and selective enzyme inhibitors. The structural features of these compounds allow for specific interactions with the active sites of various enzymes, leading to the modulation of their activity.

Cyclooxygenase (COX-1, COX-2) Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, and their inhibition is a major strategy for treating inflammation and pain. Some pyridine-thiophene derivatives have been investigated for their ability to inhibit COX-1 and COX-2. The design of selective COX-2 inhibitors is particularly desirable as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. The larger active site volume of COX-2 compared to COX-1 allows for the design of bulkier molecules that can selectively bind to COX-2. nih.gov Pyridazine derivatives, which share structural similarities with pyridine compounds, have been developed as potent and selective COX-2 inhibitors. nih.gov While direct data on 4-(Thiophen-2-yl)pyridin-2-amine is limited, the general class of diaryl heterocyclic compounds, which includes the pyridine-thiophene framework, is known to produce selective COX-2 inhibitors. nih.gov

Lipoxygenase (LOX) Inhibition

Kinase Inhibition (e.g., CDK2, CDK4/6, Aurora Kinases, IKK-2)

Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine-thiophene framework has proven to be a valuable scaffold for the development of potent kinase inhibitors.

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibitors are a major focus of cancer drug discovery. nih.govnih.gov Derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been identified as highly potent and selective inhibitors of CDK4 and CDK6. nih.govebi.ac.ukacs.org The replacement of a phenyl ring with a pyridine ring in some inhibitor series has been shown to enhance the interaction with CDK4/6 and improve selectivity over other CDKs like CDK2. nih.gov While these are not direct thiophene-pyridine examples, the 2-aminopyridine (B139424) moiety is a key structural feature for potent CDK inhibition.

A study on pyrrolo[2,3-d]pyrimidine derivatives revealed that compounds with a pyridin-2-amino moiety exhibited high selectivity for CDK4/6 over CDK9. nih.gov This highlights the importance of the 2-aminopyridine structure in directing kinase selectivity.

Compound/Series Target Kinase(s) Inhibitory Activity (IC50/Ki) Reference
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivativesCDK4, CDK6Potent and selective inhibition nih.govacs.org
Diarylurea derivatives with a pyridinyl groupCDK4IC50 = 44 µM (initial hit) nih.gov
Pyrrolo[2,3-d]pyrimidine with pyridin-2-amino side chainCDK4/6High selectivity over CDK9 nih.gov

Aurora Kinases: Aurora kinases are critical for mitotic progression, and their inhibitors are being investigated as anticancer agents. nih.govacs.org The discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines as potent inhibitors of Aurora A and B kinases demonstrates the utility of the 2-aminopyridine scaffold in targeting these enzymes. acs.org In one study, replacing a benzene (B151609) moiety with pyridine in a series of pyrimidine-based Aurora A inhibitors led to a decrease in potency, indicating the subtle structural requirements for optimal activity. nih.gov

IκB Kinase (IKK-2): IKK-2 is a key enzyme in the NF-κB signaling pathway, which is involved in inflammation and cancer. nih.govlookchem.com Thienopyridine-based compounds have been identified as potent IKK-β (IKK-2) inhibitors, with some analogues showing IC50 values as low as 40 nM. nih.gov Additionally, 2-[(aminocarbonyl)amino]-5-acetylenyl-3-thiophenecarboxamides have been evaluated for IKK-2 inhibition, demonstrating the potential of thiophene-based structures in modulating this pathway. lookchem.com

Compound Series Target Kinase Inhibitory Activity (IC50) Reference
Thienopyridine analoguesIKK-βAs low as 40 nM nih.gov
N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora A, Aurora BPotent inhibition acs.org

Other Enzyme Targets

The versatility of the pyridine-thiophene framework extends to the inhibition of other enzymes. For instance, 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine, a related heterocyclic compound, has shown promising inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Furthermore, some 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives have been synthesized and studied as potential inhibitors of nicotinate (B505614) mononucleotide adenylyltransferase, a target in Bacillus anthracis. researchgate.net

Receptor Modulation Studies

In addition to enzyme inhibition, pyridine-thiophene derivatives have been shown to modulate the activity of various receptors. A notable example is their interaction with serotonin (B10506) receptors. Novel fused thiophene derivatives have been synthesized and evaluated as 5-HT2A receptor antagonists. nih.gov Specifically, certain tetrahydrothienopyridine derivatives were identified as active molecules, with the placement of a basic nitrogen atom relative to the thiophene core being crucial for affinity and biological activity. nih.gov The study of such compounds contributes to the development of potential treatments for neurological and psychiatric disorders where serotonin signaling is dysregulated.

Compound Series Receptor Target Activity Key Finding Reference
Fused thiophene derivatives5-HT2AAntagonistOptimal placement of basic nitrogen is critical for activity. nih.gov

In Vitro Anti-Proliferative and Cytotoxicity Assays

Derivatives based on the 4-(thiophen-2-yl)pyridine framework have demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines. These studies are crucial for identifying potential anticancer candidates and understanding their mechanisms of cell death induction.

The cytotoxic activity of compounds derived from the this compound structure often exhibits cell line-specific responses. For instance, a derivative, 4-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one, showed potent cytotoxicity against MiaPaCa-2 pancreatic cancer cells with an IC50 value of 1.95 μM. semanticscholar.org This compound also displayed inhibitory effects on other human cancer cell lines, including prostate (PC-3), lung (A-549), and colon (HCT-116) cancer cells. semanticscholar.org

Similarly, novel thiophenyl-pyrazole and pyrimidine (B1678525) derivatives have been evaluated for their antitumor activities against liver (HepG-2) and breast (MCF-7) cancer cell lines, demonstrating promising inhibitory potential. nih.gov Another study highlighted a thiophene derivative, F8, which induced cell death at low micromolar concentrations across a panel of cancer cell lines, including lymphoma and leukemia cells, after a 48-hour period. researchgate.net The antiproliferative activities of various pyridine derivatives have been tested against different cancer cell lines, showing that the effects are often dependent on the cell type. acs.org

Below is a table summarizing the in vitro anti-proliferative activity of selected derivatives.

Compound/Derivative ClassCell LineActivity (IC₅₀)Reference
4-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one (SK-25)MiaPaCa-2 (Pancreatic)1.95 µM semanticscholar.org
Thiophenyl-pyrazole and pyrimidine derivativesHepG-2 (Liver), MCF-7 (Breast)Promising Activity nih.gov
Thiophene derivative (F8)Lymphoma and Leukemia cellsLow µM range researchgate.net
Thiazolidine-2,4-dionesCaco-2 (Colorectal), HepG-2 (Liver)1.5 µM (Caco-2), 31.5 µM (HepG-2) plos.org
4-amino-thieno[2,3-d]pyrimidinesMCF-7, MDA-MB-231 (Breast)Low Cytotoxicity nih.gov

A key mechanism underlying the anti-proliferative effects of these compounds is the modulation of critical cellular signaling pathways involved in tumor growth and survival. Several studies have pointed to the inhibition of key enzymes like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2).

Derivatives of 4-(thiophen-2-yl)pyrimidin-2-amine (B143093) have been identified as potential dual inhibitors of EGFR and VEGFR-2. nih.gov These receptors are crucial for tumor proliferation and angiogenesis, and their inhibition can disrupt these essential processes. For example, two derivatives, 10b and 2a, demonstrated potent dual inhibition of EGFR/VEGFR-2 with IC₅₀ values in the nanomolar range (0.161 and 0.141 μM for EGFR, and 0.209 and 0.195 μM for VEGFR-2, respectively). nih.gov The inhibition of kinase enzymes by binding to their active sites blocks signal transduction pathways vital for cell survival. Another study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives identified them as highly potent and selective inhibitors of CDK4 and CDK6, which are key regulators of the cell cycle. nih.gov

A significant outcome of the cytotoxic activity of this compound derivatives is the induction of apoptosis, or programmed cell death. This is a hallmark of many effective anticancer agents. Studies have shown that these compounds can trigger apoptosis through various cellular mechanisms.

For example, the derivative SK-25 was found to induce a dose-dependent increase in apoptotic cells in MiaPaCa-2 cell lines, as confirmed by annexin (B1180172) V/PI binding assays. semanticscholar.org Other research has indicated that apoptosis is induced through the activation of caspase pathways. A specific thiophene derivative, F8, was shown to induce apoptosis by causing phosphatidylserine (B164497) externalization, generating reactive oxygen species (ROS), and promoting mitochondrial depolarization. researchgate.net Further investigation into a potent EGFR/VEGFR-2 inhibitor, derivative 10b, revealed that it caused a significant increase in the total percentage of apoptotic HepG-2 cells from 1.75% to 44.26%. nih.gov This induction of apoptosis is a critical phenotype that underscores the therapeutic potential of this class of compounds.

Antimicrobial Activity (In Vitro)

In addition to their anticancer properties, derivatives of this compound have been investigated for their antimicrobial efficacy. The heterocyclic nature of the scaffold lends itself to interactions with microbial targets, leading to antibacterial and antifungal effects.

The antibacterial potential of this chemical family has been demonstrated against a range of pathogenic bacteria, including multidrug-resistant strains. A study on N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues found them to be effective antibacterial agents against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. mdpi.comnih.govresearchgate.net Two compounds in this series, 4a and 4c, showed particularly high activity. mdpi.comresearchgate.net

Other research has identified thiophene derivatives with potent activity against various bacterial species. For instance, a thiourea (B124793) derivative (6a) was found to be as potent as ampicillin (B1664943) against Bacillus strains. researchgate.net A series of pyrazole (B372694) and thiophene combination derivatives also showed promising activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov Furthermore, pyrazole derivatives incorporating a thiophene moiety have been evaluated as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR), showing significant activity against tested pathogens with MIC values as low as 0.22 to 0.25 μg/mL for the most active compound. nih.gov

The table below summarizes the in vitro antibacterial activity of selected derivatives.

Compound/Derivative ClassBacterial Strain(s)Activity (MIC/Result)Reference
N-(4-methylpyridin-2-yl)thiophene-2-carboxamidesESBL-producing E. coliHigh activity for compounds 4a & 4c mdpi.comnih.govresearchgate.net
1-(3-cyano-substituted[b]thiophen-2-yl)-3-(4-trifluoromethyl)phenyl)thioureaBacillus strainsPotency equal to ampicillin researchgate.net
Thiazol-4-one/thiophene-bearing pyrazolesVarious Gram+ and Gram-MIC range: 0.22-0.25 µg/mL nih.gov
Pyrazole and thiophene derivativesE. coliMIC: 19.9 ± 0.3 µg/mL nih.gov
Pyrazole and thiophene derivativesS. aureus, B. subtilisPromising Activity nih.gov

The antifungal properties of thiophene-based compounds have also been a subject of investigation. A series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives exhibited excellent, broad-spectrum antifungal activity. nih.gov Specifically, compounds A30-A34 from this series displayed MIC values ranging from 0.03-0.5 μg/mL against Candida albicans and 0.25-2 μg/mL against Cryptococcus neoformans and Aspergillus fumigatus. nih.gov

In another study, synthesized pyrazole and thiophene derivatives were tested against a panel of fungi. nih.gov Compounds 4 and 9f demonstrated the most promising antifungal activity, with notable MIC values against Aspergillus fumigatus, Syncephalastrum racemosum, Geotricum candidum, and Candida albicans. nih.gov For example, compound 3c was more potent than the standard drug amphotericin B against Syncephalastrum racemosum. nih.gov The development of thiazole (B1198619) derivatives has also yielded compounds with antifungal activity comparable to fluconazole (B54011) against Candida albicans. nih.gov

Antitubercular Activity

The global health threat posed by Mycobacterium tuberculosis, especially the rise of multidrug-resistant strains, necessitates the discovery of novel antitubercular agents. The pyridine nucleus is a key pharmacophore in several existing antitubercular drugs, which has led to the synthesis and evaluation of various pyridine derivatives.

Research into 2,4-disubstituted pyridine derivatives has shown promising results. Certain compounds within this class have demonstrated significant bactericidal activity against M. tuberculosis located within human macrophages and have also been effective against biofilm-forming tubercle bacilli. nih.govfrontiersin.org For instance, some 4-substituted picolinohydrazonamides have exhibited potent in vitro antimycobacterial activity at concentrations below 1 µg/ml. nih.gov While specific minimum inhibitory concentration (MIC) values for this compound against M. tuberculosis are not yet extensively documented in publicly available literature, the activity of these closely related pyridine derivatives suggests that this compound could be a candidate for further investigation. The general approach involves determining the MIC, the lowest concentration of a compound that inhibits at least 90% of bacterial growth, often using methods like the Microplate Alamar Blue Assay (MABA). frontiersin.org

Table 1: In Vitro Antitubercular Activity of Related Pyridine Derivatives

Compound/Class Target Organism Activity Metric Result Reference
2,4-Disubstituted Pyridine Derivatives Mycobacterium tuberculosis Bactericidal Activity Significant nih.govfrontiersin.org

Note: This table is illustrative of the activity of related compounds, as specific data for this compound is not available.

Other Investigated Biological Activities (e.g., Antioxidant, Fungicidal)

Beyond its potential as an antitubercular agent, the structural motifs within this compound suggest other possible biological activities. Thiophene and pyridine derivatives have been independently studied for their antioxidant and fungicidal properties.

Antioxidant Activity: The antioxidant potential of compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.com This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The activity is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals. While specific IC50 values for this compound are not readily available, studies on other thiophene and pyridine derivatives have shown varying degrees of antioxidant capacity. mdpi.comnih.gov

Fungicidal Activity: The fungicidal potential of heterocyclic compounds is of significant interest, particularly in agricultural and clinical settings. The antifungal activity of compounds is often assessed by determining the MIC against various fungal strains. nih.govnih.gov Research on 4-alkylthiopyridine-2-carbothioamides has shown moderate antifungal activity against species like Trichophyton mentagrophytes. nih.gov Similarly, various novel pyridine derivatives have been synthesized and tested against a panel of fungi, including Candida albicans and Aspergillus flavus, with some exhibiting strong to moderate effects. nih.gov The specific fungicidal activity of this compound remains an area for future research.

Table 2: Other Investigated In Vitro Biological Activities of Related Compounds

Activity Compound Class Assay Result Reference
Antioxidant Thiophene/Pyridine Derivatives DPPH Radical Scavenging Varying IC50 values mdpi.comnih.gov
Fungicidal 4-Alkylthiopyridine-2-carbothioamides MIC Determination Moderate activity against T. mentagrophytes nih.gov

Note: This table is illustrative of the activities of related compounds, as specific data for this compound is not available.

Applications Beyond Biological Systems: Materials Science and Catalysis

Materials Science Applications

The exploration of 4-(Thiophen-2-yl)pyridin-2-amine and its derivatives in materials science is driven by the demand for novel organic materials with tailored optical, electronic, and chemical properties. Its molecular structure is conducive to creating materials for a variety of advanced applications.

Organic Semiconductors and Electronic Materials

Derivatives of this compound are recognized for their potential in the field of organic electronics. The constituent thiophene (B33073) and pyridine (B92270) rings are common components in conjugated polymers and small molecules used in electronic devices. For instance, the related compound 4-(Pyridin-4-yl)thiophen-2-amine is utilized in the synthesis of organic semiconductors and materials designed for specific electronic properties evitachem.com. The inherent donor-acceptor (D-A) nature of the thiophene-pyridine linkage can facilitate intramolecular charge transfer, a key property for organic semiconductor performance. Research into π-conjugated functional materials based on thiophene and pyridine units highlights their suitability for flexible and large-area optoelectronic devices taylorfrancis.com. Polymers incorporating thiophene and pyridine rings have been shown to possess low bandgaps, making them promising candidates for various electronic applications researchgate.net.

Polymeric Materials Development

The bifunctional nature of this compound, with its reactive amine group and potential for polymerization through the aromatic rings, makes it a valuable monomer for the development of advanced polymeric materials. Conjugated polymers that include both thiophene and pyridine rings in their backbones have been synthesized and characterized. These materials often exhibit interesting electronic properties, such as p- and n-type doping capabilities, which are essential for the fabrication of organic electronic devices like transistors and solar cells researchgate.net. The incorporation of such heterocyclic units can influence the polymer's solubility, processability, and solid-state morphology, all of which are critical factors for device performance.

Nonlinear Optical (NLO) Materials

Molecules containing both electron-donating and electron-accepting moieties linked by a π-conjugated system often exhibit significant nonlinear optical (NLO) properties. The structure of this compound, with the electron-donating aminopyridine and the thiophene bridge, suggests its potential as a chromophore for NLO materials. Research on related thiophene-based terpyridine ligands and their metal complexes has demonstrated strong third-order NLO responses in the near-infrared range rsc.org. Pyrimidine (B1678525) derivatives, which share structural similarities with the pyridine part of the target molecule, have also been investigated for their NLO properties, showing potential for applications in advanced optical devices nih.gov. These studies indicate that the strategic design of molecules around the thiophene-pyridine core can lead to materials with significant NLO activity, which is crucial for applications in optical switching and data storage acs.org.

Table 1: NLO Properties of Related Thiophene-Pyridine Systems

Compound/System NLO Property Investigated Key Finding
Thiophene-based terpyridine ligand and its Zinc complexes Third-order NLO properties (Z-scan) Strong nonlinear optical response in the near-infrared range rsc.org.
N-substituted pyrimidine derivative Third-order nonlinear susceptibility (χ3) Superior susceptibility compared to known chalcone derivatives nih.gov.
Pyrene-based Schiff base derivatives Optical limiting Good optical limiting performance, suitable for all-optical switching acs.org.

Coordination Chemistry and Catalysis

The presence of multiple heteroatoms (nitrogen atoms in the pyridine ring and the amino group, and the sulfur atom in the thiophene ring) makes this compound an excellent candidate for use as a ligand in coordination chemistry. The resulting metal complexes can exhibit interesting structural, electronic, and catalytic properties.

Ligand Design and Metal Complexation

This compound can act as a chelating ligand, binding to metal ions through its nitrogen and potentially sulfur atoms. The design of ligands is crucial in coordination chemistry as the ligand's structure dictates the geometry, stability, and reactivity of the resulting metal complex. Schiff bases and hydrazones derived from thiophene and pyridine precursors have been shown to form stable complexes with a variety of transition metals, including Fe(III), Ru(III), Co(II), Ni(II), Cu(II), Pd(II), Zn(II), Cd(II), and Hg(II) . In these complexes, the ligand can coordinate to the metal center through the azomethine nitrogen and the thiophene sulfur, leading to complexes with geometries such as octahedral, tetrahedral, and square planar . Similarly, Ag(I) complexes have been synthesized with Schiff base ligands containing thiophene and pyridine moieties mdpi.com. The study of transition metal pyridine complexes is a broad field, and these complexes often serve as precursors in synthetic chemistry wikipedia.org. Amine-pyridine ligands are also known to form complexes with late transition metals like nickel and palladium, which can be active catalysts for olefin polymerization mdpi.com.

Table 2: Metal Complexation with Related Thiophene-Pyridine Ligands

Ligand Type Metal Ions Complexed Resulting Geometries
Thiophene-pyridine hydrazone Fe(III), Ru(III), Co(II), Ni(II), Cu(II), Pd(II), Zn(II), Cd(II), Hg(II) Octahedral, Tetrahedral, Square Planar .
Thiophene-pyridine Schiff base Ag(I) Linear mdpi.com.
Pyridine carboxamides Cu(II) Axially elongated octahedral, Square pyramidal mdpi.com.
Amine-pyridine ligands Ni(II), Pd(II), Fe(II) Octahedral (for Ni) mdpi.com.

Role in Homogeneous and Heterogeneous Catalysis

While direct catalytic applications of this compound are not extensively documented, its constituent aminopyridine and thiophene moieties are well-established components of various catalytic systems. The aminopyridine portion, in particular, can serve as a versatile ligand for transition metals, influencing the electronic properties and reactivity of the catalytic center.

In homogeneous catalysis , aminopyridine derivatives are utilized as ligands in a variety of metal-catalyzed reactions. The nitrogen atoms of the pyridine ring and the amino group can coordinate to a metal center, forming stable complexes that can catalyze reactions such as cross-coupling, hydrogenation, and polymerization. For instance, cobalt complexes featuring aminopyridine ligands have been investigated for the electrochemical reduction of CO2. The electronic properties of the aminopyridine ligand, which can be tuned by substituents, have been shown to influence the catalytic activity of the metal center. It is plausible that this compound could act as a bidentate ligand, with the pyridine and amino nitrogens coordinating to a metal. The thiophene group would act as a substituent that could modulate the electronic environment of the aminopyridine ligand and, consequently, the catalytic performance of the metal complex.

In the realm of heterogeneous catalysis , while specific applications of this compound are not reported, the general strategy involves immobilizing catalytically active metal complexes onto solid supports. The aminopyridine moiety of the target compound could be functionalized to facilitate grafting onto materials like silica or polymers. Such supported catalysts offer the advantages of easy separation from the reaction mixture and potential for recycling. Thiophene and its derivatives are known to undergo hydrodesulfurization (HDS) on heterogeneous catalysts, a critical process in the refining of crude oil. While this typically involves the decomposition of the thiophene ring, the study of such reactions provides insight into the interaction of thiophene-containing molecules with catalytic surfaces.

Catalyst Selection and Optimization

The selection and optimization of catalysts involving aminopyridine ligands are guided by the desired catalytic transformation. The choice of the metal is paramount; for example, palladium is a common choice for cross-coupling reactions, while rhodium and ruthenium are often used in hydrogenation.

The performance of a metal catalyst can be finely tuned by modifying the structure of the aminopyridine ligand. Key parameters for optimization include:

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aminopyridine ring can significantly impact the electron density at the metal center. This, in turn, affects the catalyst's reactivity and selectivity. The thiophene group in this compound is an electron-rich aromatic system, which would likely enhance the electron-donating ability of the aminopyridine ligand.

Steric Hindrance: The size and arrangement of substituents around the metal center can influence substrate binding and product release, thereby affecting the catalytic turnover rate and selectivity.

Reaction Conditions: Optimization of temperature, pressure, solvent, and the choice of base or other additives is crucial for achieving high catalytic efficiency. For instance, in palladium-catalyzed C-H arylation of related thieno-pyrimidines, the choice of the palladium source, ligand, base, and solvent were all found to be critical for achieving high yields and regioselectivity.

Table 1. Parameters for Catalyst Optimization Featuring Aminopyridine Ligands
ParameterInfluence on CatalysisPotential Role of this compound
Metal CenterDetermines the type of catalytic reaction (e.g., Pd for cross-coupling, Co for CO2 reduction).The aminopyridine moiety can coordinate with a variety of transition metals.
Ligand ElectronicsModulates the electron density at the metal center, affecting reactivity and selectivity.The electron-rich thiophene ring is expected to enhance the electron-donating properties of the aminopyridine ligand.
Ligand StericsInfluences substrate access to the catalytic site and can control selectivity.The thiophene group introduces specific steric bulk that can be exploited for selective catalysis.
SolventAffects catalyst solubility, stability, and the reaction rate.The choice of solvent would depend on the specific catalytic reaction and the solubility of the metal complex.
Base/AdditivesCan be crucial for catalyst activation and regeneration in the catalytic cycle.The requirement for a base would be reaction-dependent, similar to other aminopyridine-based catalytic systems.

Analytical Chemistry Applications

The unique structural features of this compound also suggest its potential utility in analytical chemistry, particularly in spectroscopic analysis.

Reagents in Spectroscopic Analysis

The conjugated π-system encompassing both the thiophene and pyridine rings in this compound is expected to give rise to distinct spectroscopic properties, such as UV-visible absorption and fluorescence. These properties can be exploited for analytical purposes.

Chromogenic Reagents: The formation of colored complexes with metal ions is a well-known characteristic of many organic ligands. The nitrogen and potentially the sulfur atoms in this compound could act as coordination sites for metal ions. The binding of a metal ion would likely perturb the electronic structure of the molecule, leading to a change in its UV-visible absorption spectrum. This color change could form the basis of a colorimetric method for the detection and quantification of specific metal ions.

Fluorogenic Reagents: Many aromatic and heteroaromatic compounds exhibit fluorescence. The fluorescence properties of aminopyridine and thiophene derivatives have been explored for the development of fluorescent probes. For example, some aminopyridines exhibit fluorescence that can be quenched or enhanced upon binding to a target analyte. Similarly, thiophene-based fluorescent probes have been developed for the detection of metal ions like Fe³⁺. It is conceivable that this compound could function as a fluorescent sensor. Upon coordination with a metal ion, changes in its fluorescence intensity or wavelength could be measured to determine the concentration of the analyte.

Table 2. Potential Spectroscopic Applications of this compound in Analytical Chemistry
Analytical TechniquePotential ApplicationPrinciple
UV-Visible SpectroscopyColorimetric detection of metal ionsFormation of a colored complex with a metal ion, leading to a change in the absorption spectrum.
Fluorescence SpectroscopyFluorometric detection of analytesChanges in fluorescence intensity or wavelength upon binding to an analyte (e.g., metal ion).

Future Directions and Research Perspectives

Development of Novel Synthetic Strategies

Further research is anticipated in the realm of metal-catalyzed cross-coupling reactions. The development of novel catalytic systems, potentially using earth-abundant metals as alternatives to palladium, could provide more cost-effective and environmentally friendly pathways to the core structure and its analogs. Researchers may also explore copper-catalyzed reactions, which have shown promise in the synthesis of other substituted thiophenes. nih.gov Flow chemistry represents another frontier, offering precise control over reaction parameters, enhanced safety, and scalability for the production of these compounds.

Synthetic StrategyPotential AdvantagesFuture Research Focus
Multicomponent Reactions (MCRs) Reduced steps, lower waste, increased efficiency. nih.govDesigning new one-pot procedures for diverse derivatives.
Novel Metal Catalysis Cost-effective, sustainable, high regioselectivity. nih.govExploring earth-abundant metal catalysts (e.g., copper, iron). nih.gov
Flow Chemistry Precise control, scalability, improved safety.Adapting existing batch syntheses to continuous flow processes.
C-H Activation Atom economy, direct functionalization.Developing methods for direct coupling of thiophene (B33073) and pyridine (B92270) rings.

Advanced Computational Design and Predictive Modeling

In silico methodologies are set to become indispensable tools in guiding the development of new 4-(Thiophen-2-yl)pyridin-2-amine derivatives. Advanced computational techniques can predict the biological activity and physicochemical properties of novel compounds before their synthesis, saving significant time and resources.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA), will be instrumental. nih.gov These models can identify the key structural features that are crucial for a compound's activity, guiding the design of more potent molecules. nih.gov

Molecular docking and molecular dynamics (MD) simulations will allow researchers to visualize how these molecules interact with their biological targets on an atomic level. nih.govnih.gov For instance, these simulations can predict the binding affinity and conformation of a ligand within the active site of a protein, such as a kinase or a receptor. nih.gov This detailed understanding can inform the rational design of derivatives with improved selectivity and potency. Future research will likely integrate machine learning and artificial intelligence algorithms to build more accurate predictive models based on larger datasets.

Computational TechniqueApplication in Future ResearchExpected Outcome
3D-QSAR (CoMFA/CoMSIA) Predict biological activity based on 3D structure. nih.govIdentification of key pharmacophoric features for optimization. nih.gov
Molecular Docking Predict binding modes and affinities to biological targets. nih.govnih.govRational design of selective and potent inhibitors.
Molecular Dynamics (MD) Simulations Analyze the stability and dynamics of ligand-protein complexes. nih.govnih.govDeeper understanding of binding mechanisms and residence times.
ADMET Prediction Forecast absorption, distribution, metabolism, excretion, and toxicity.Early identification of candidates with favorable drug-like properties.

Deeper Elucidation of Molecular Mechanisms

While derivatives of the this compound scaffold have shown potential in various biological contexts, a deeper understanding of their precise molecular mechanisms of action is a critical area for future investigation. Many heterocyclic compounds containing thiophene and pyridine rings are known to function as enzyme inhibitors, particularly targeting kinases like cyclin-dependent kinases (CDKs), EGFR, and VEGFR-2. nih.gov

Future research should aim to pinpoint the specific molecular targets of this compound and its derivatives. This can be achieved through a combination of techniques such as chemical proteomics, affinity chromatography-mass spectrometry, and thermal shift assays to identify direct binding partners. Once a target is identified, further studies will be needed to elucidate the exact binding mode and the downstream effects on cellular signaling pathways. Cell-based assays and gene expression profiling can reveal the functional consequences of target engagement, providing a comprehensive picture of the compound's mechanism of action. This detailed mechanistic understanding is crucial for the rational development of these compounds into therapeutic agents.

Exploration of New Application Areas

The structural motifs present in this compound suggest a broad potential for diverse applications that are yet to be fully explored. The existing research on related compounds provides a strong foundation for venturing into new fields.

Table of Potential Future Applications

Application Area Rationale Based on Related Compounds Future Research Direction
Oncology Thiophene and aminopyrimidine derivatives show activity against various cancer cell lines, often by inhibiting protein kinases like EGFR and VEGFR-2. nih.gov Screening against a wider panel of cancer types and developing highly selective kinase inhibitors.
Agrochemicals Related pyrimidine (B1678525) derivatives are used in the formulation of pesticides and herbicides. chemimpex.com Designing and evaluating novel derivatives for targeted pest and weed control with improved environmental profiles. chemimpex.com
Materials Science The electronic properties of thiophene make it a candidate for use in organic semiconductors. chemimpex.com Synthesizing and characterizing polymers or small molecules based on this scaffold for applications in organic electronics.
Neurodegenerative Diseases Certain thiophene derivatives have been investigated for neurological disorders and as neuroprotective agents. nih.govchemimpex.com Exploring the potential to modulate targets relevant to diseases like Alzheimer's or Parkinson's.

| Infectious Diseases | The thiophene nucleus is present in various compounds with demonstrated antibacterial and antifungal activities. nih.gov | Investigating the efficacy against a broad spectrum of pathogens, including drug-resistant strains. |

Q & A

Q. Key Considerations :

  • Optimize reaction time and temperature to avoid side products (e.g., over-oxidation of thiophene).
  • Purify via column chromatography or recrystallization (e.g., ethanol/water mixtures).

Q. Table 1: Example Synthesis from Claisen-Schmidt Condensation

ReactantsConditionsYieldPurity Method
4-Chloroacetophenone + Thiophene-2-carboxaldehydeEthanol, NaOH, RT, 2 h86%Recrystallization

What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:
Characterization requires a combination of spectroscopic and chromatographic techniques :

  • ¹H/¹³C NMR : Confirm regiochemistry and substituent integration (e.g., thiophene protons at δ 6.8–7.2 ppm, pyridine amine protons at δ 5.5–6.0 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₈N₂S: m/z 177.0452).
  • FT-IR : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-S bond at ~680 cm⁻¹).
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm.

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

How can the purity of this compound be assessed during synthesis?

Methodological Answer:

  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and a UV-active mobile phase (e.g., ethyl acetate/hexane, 1:1).
  • Melting Point Analysis : Compare experimental values (e.g., 123–125°C) with literature data to confirm crystallinity .
  • Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values.

Note : Residual solvents (e.g., DMF, ethanol) can be quantified via GC-MS or ¹H NMR .

What computational methods are used to predict the electronic properties and reactivity of this compound?

Methodological Answer:
Density Functional Theory (DFT) is widely employed:

  • Software : Gaussian 09 or ORCA with B3LYP/6-311G(d,p) basis sets.
  • Properties Analyzed :
    • HOMO-LUMO gaps (reactivity indices).
    • Electrostatic potential maps (nucleophilic/electrophilic sites).
    • Non-covalent interactions (e.g., hydrogen bonding with biological targets) .

Q. Table 2: Example DFT Parameters

ParameterValue/Basis SetApplication
HOMO-LUMO Gap4.2 eVCharge-transfer capacity
Solvent ModelPCM (Water)Solubility prediction

How does the thiophene moiety influence the biological activity of this compound derivatives?

Methodological Answer:
The thiophene ring enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases). Key findings:

  • CDK4/6 Inhibition : Thiophene-containing analogs (e.g., 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine) show IC₅₀ values <10 nM due to hydrophobic interactions with ATP-binding pockets .
  • Anticancer Activity : Derivatives with electron-rich thiophenes exhibit improved apoptosis induction in leukemia cell lines (e.g., MV4-11 xenografts) .

Advanced Strategy : Perform molecular docking (AutoDock Vina) to visualize binding modes with CDK4/6 .

What strategies can resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl, chloro) on the pyridine/thiophene rings to isolate contributing factors .
  • Meta-Analysis : Compare assay conditions (e.g., cell line variability, IC₅₀ protocols) across studies .
  • Reproducibility Checks : Validate key findings using orthogonal assays (e.g., Western blot for protein expression vs. MTT for cytotoxicity) .

Q. Table 3: Example SAR Data

DerivativeSubstituentIC₅₀ (CDK4)Notes
4-(Thiophen-2-yl)None8.5 nMBaseline activity
4-(5-Bromo-thiophen-2-yl)Br at C53.2 nMEnhanced potency

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.